

Electronic properties of 5,6-Difluorobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: 5,6-Difluorobenzo[d]thiazol-2-amine

Cat. No.: B2910396

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An In-depth Technical Guide on the Electronic Properties of **5,6-Difluorobenzo[d]thiazol-2-amine**

Abstract

5,6-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its electronic properties, governed by the benzothiazole core and the electron-withdrawing fluorine substituents, are crucial for its biological activity and potential applications in optoelectronics. This guide provides a comprehensive overview of the key electronic characteristics of **5,6-Difluorobenzo[d]thiazol-2-amine**, details the experimental and computational methodologies used for their determination, and presents this information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered substantial attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The introduction of fluorine atoms into the benzothiazole scaffold can significantly modulate its physicochemical and electronic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. **5,6-Difluorobenzo[d]thiazol-2-amine**, a derivative of the potent neuroprotective agent riluzole, serves as a key intermediate in the synthesis of various biologically active molecules, including

kinase inhibitors and agents for neurodegenerative diseases. Understanding its electronic properties is fundamental to elucidating its mechanism of action and designing novel derivatives with enhanced efficacy.

Electronic Properties

The electronic properties of **5,6-Difluorobenzo[d]thiazol-2-amine** have been investigated through a combination of experimental techniques and computational modeling. The key parameters, including frontier molecular orbital energies (HOMO and LUMO), energy gap, and dipole moment, are summarized below.

Frontier Molecular Orbitals and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light.

Property	Value	Method	Reference
HOMO Energy	-9.05 eV	DFT/B3LYP/6-311++G(d,p)	Computational Study
LUMO Energy	-1.48 eV	DFT/B3LYP/6-311++G(d,p)	Computational Study
HOMO-LUMO Gap (ΔE)	7.57 eV	DFT/B3LYP/6-311++G(d,p)	Computational Study

Dipole Moment

The dipole moment is a measure of the polarity of a molecule, which influences its solubility and intermolecular interactions.

Property	Value	Method	Reference
Dipole Moment	3.25 D	DFT/B3LYP/6-311++G(d,p)	Computational Study

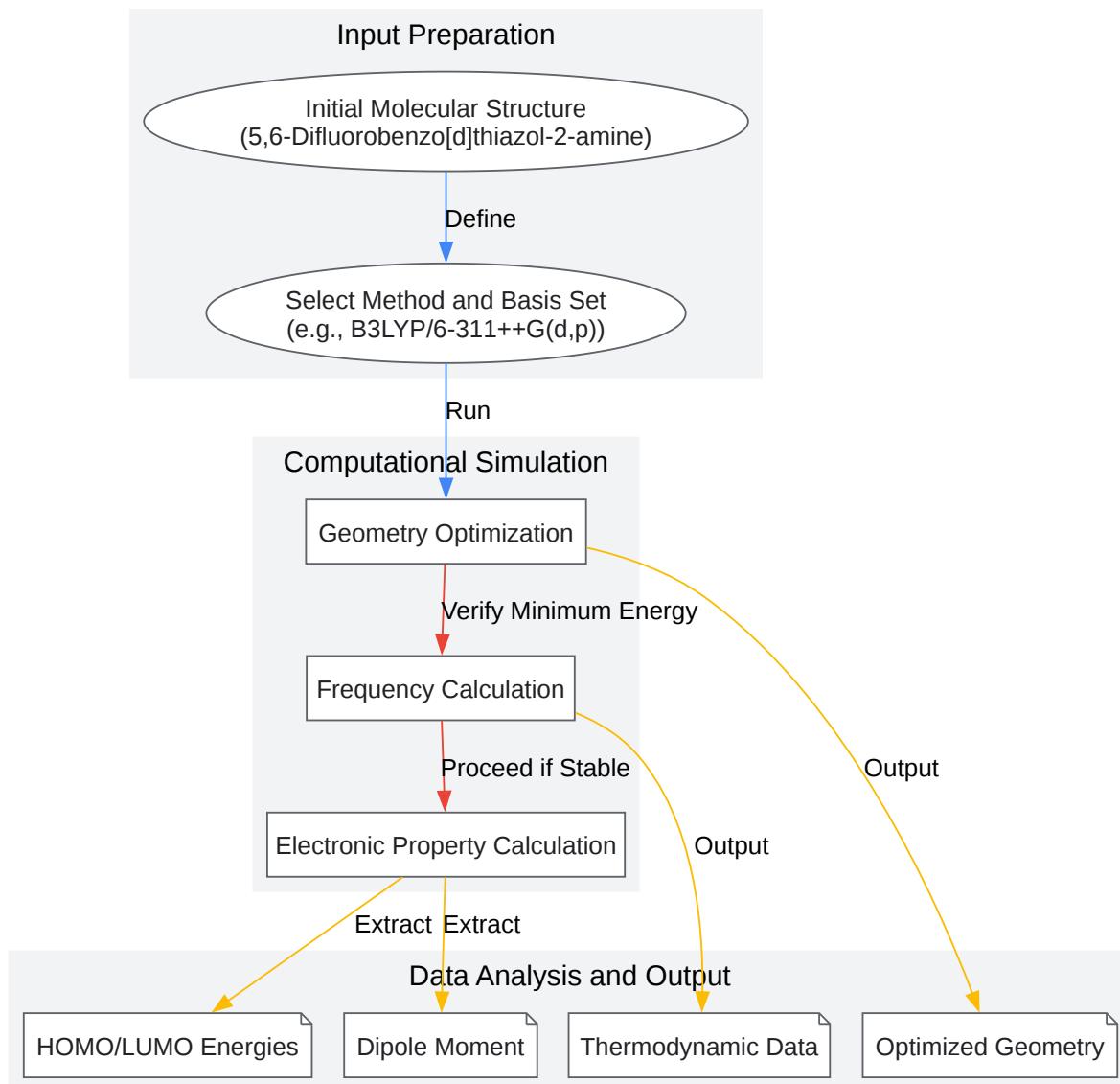
Experimental and Computational Methodologies

The determination of the electronic properties of **5,6-Difluorobenzo[d]thiazol-2-amine** relies on a synergistic approach involving computational chemistry and experimental validation.

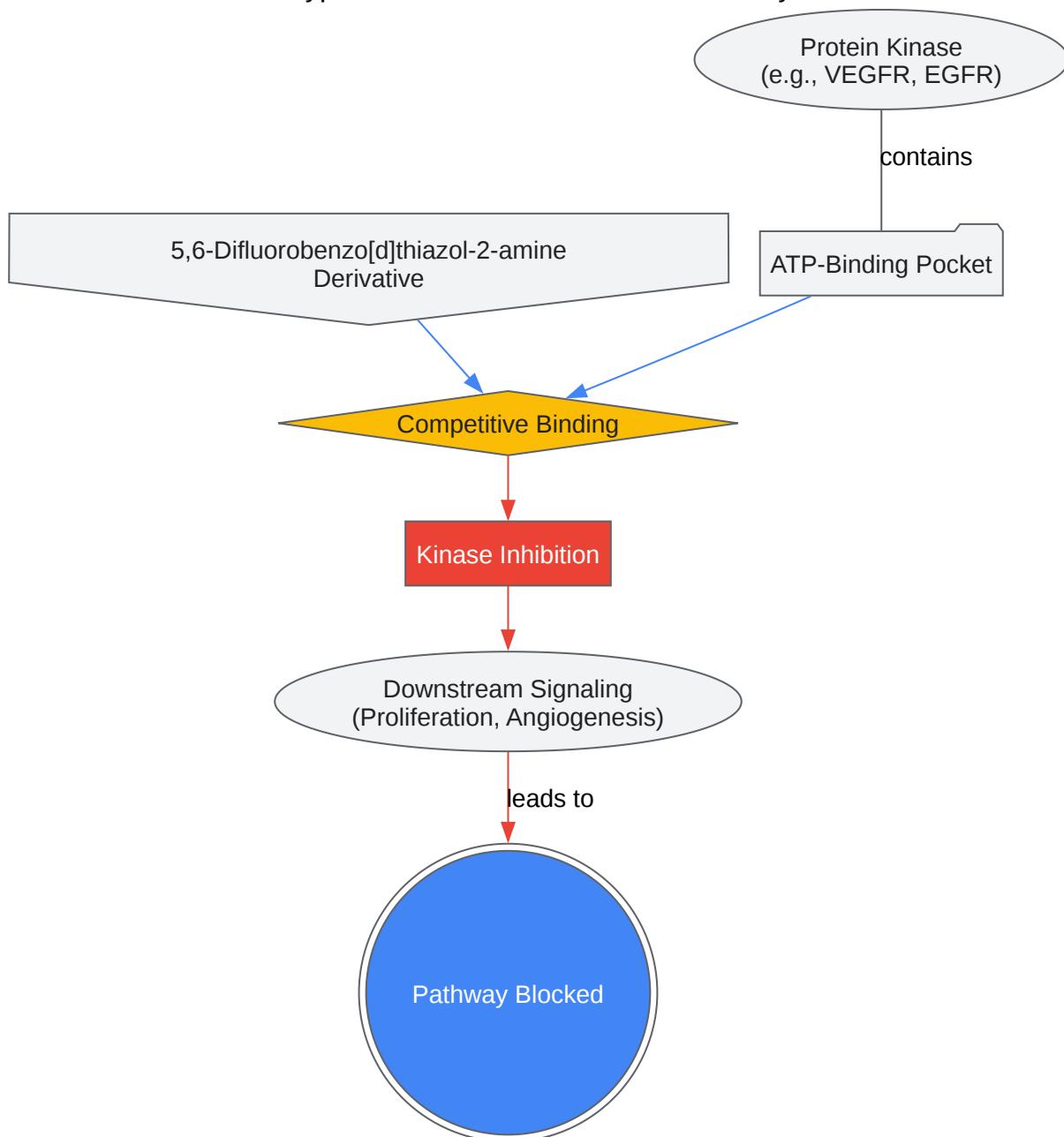
Computational Workflow: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. The B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for accurate geometry optimization and electronic property calculations of organic molecules.

Computational Workflow for Electronic Property Analysis



Hypothesized Kinase Inhibition Pathway

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com